N'-(3,5-dimethylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N'-(3,5-Dimethylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining a tetrahydroisoquinoline moiety, a thiophene ring, and a substituted ethanediamide backbone. The compound’s design integrates heterocyclic and aromatic systems, which are common in pharmacologically active molecules targeting neurological or metabolic pathways. Its synthesis typically involves multi-step reactions, including alkylation, amidation, and cyclization, as inferred from analogous procedures in sulfonamide and acetamide derivative syntheses .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3,5-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-17-12-18(2)14-21(13-17)27-25(30)24(29)26-15-22(23-8-5-11-31-23)28-10-9-19-6-3-4-7-20(19)16-28/h3-8,11-14,22H,9-10,15-16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLVHNNDAUOMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- However, the absence of a sulfonamide group in the target compound may reduce hydrogen-bonding interactions with biological targets .
- Thiophene-Containing Compounds : Unlike 3-chloro-N-phenyl-phthalimide (), which uses a phthalimide core for polymer synthesis, the thiophene in the target compound provides π-conjugation and electronic effects that could influence receptor binding or metabolic stability .
- Ethanediamide Derivatives: Compared to substituted acetamides like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (), the ethanediamide linker in the target compound may offer greater conformational flexibility but lower thermal stability due to reduced ring strain .
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison based on structural analogs is tabulated below:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(3,5-dimethylphenyl)-N-[2-(tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling a 3,5-dimethylphenylamine derivative with a tetrahydroisoquinoline-thiophene intermediate. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in dichloromethane or DMF under nitrogen .
- Cyclization : For tetrahydroisoquinoline moieties, cyclization may require iodine and triethylamine in refluxing acetonitrile or DMF .
- Optimization : Reaction yields depend on temperature control (e.g., 50–80°C), solvent polarity, and catalyst selection. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How is structural characterization performed for this compound, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of tetrahydroisoquinoline protons (δ 3.5–4.5 ppm), thiophene aromatic signals (δ 6.8–7.2 ppm), and dimethylphenyl groups (δ 2.2–2.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray Crystallography : Optional for resolving 3D conformation, particularly for studying π-π stacking interactions between aromatic rings .
Q. What functional groups in this compound influence its reactivity and potential applications?
- Methodological Answer :
- Ethanediamide backbone : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Thiophene and tetrahydroisoquinoline moieties : Enhance lipophilicity and enable interactions with hydrophobic binding pockets .
- 3,5-Dimethylphenyl group : Modulates electron density, affecting nucleophilic/electrophilic reactivity in substitution or oxidation reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent buffer pH, temperature (e.g., 37°C), and enzyme concentrations across studies .
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate compound stability under assay conditions using LC-MS .
- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC quantification before testing .
Q. What computational strategies are used to predict the compound’s mechanism of action and target interactions?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., G-protein-coupled receptors) by simulating ligand binding to active sites .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
- QSAR Modeling : Relate structural features (e.g., logP, polar surface area) to activity data for predictive optimization .
Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be experimentally optimized for in vivo studies?
- Methodological Answer :
- Lipinski’s Rule Compliance : Modify substituents to maintain molecular weight <500 Da and logP <5 .
- Microsomal Stability Assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., vulnerable oxidation sites) .
- Pro-drug Strategies : Introduce ester or amide moieties to enhance solubility, which are cleaved in vivo .
Key Research Gaps and Recommendations
- Mechanistic Studies : Limited data exist on the compound’s off-target effects. Use CRISPR-Cas9 knockout models to validate target specificity .
- Scalability : Transition from batch to flow chemistry for reproducible large-scale synthesis .
- Toxicity Profiling : Conduct Ames tests and zebrafish embryo assays to assess genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
